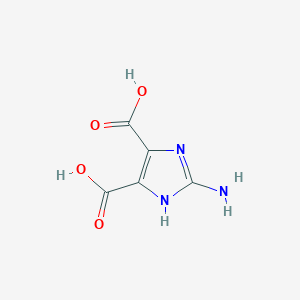

Ácido 2-amino-1H-imidazol-4,5-dicarboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

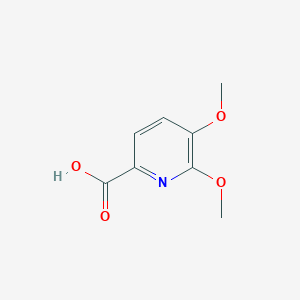

2-Amino-1H-imidazole-4,5-dicarboxylic acid is a useful research compound. Its molecular formula is C5H5N3O4 and its molecular weight is 171.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-1H-imidazole-4,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1H-imidazole-4,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Moléculas Biológicamente Activas

Los derivados de imidazol, incluido el ácido 2-amino-1H-imidazol-4,5-dicarboxílico, son cruciales en la síntesis de moléculas biológicamente activas. Se utilizan para crear una amplia gama de agentes farmacológicos, como fármacos anticancerígenos, antienvejecimiento, anticoagulantes, antiinflamatorios, antimicrobianos, antituberculosos, antidiabéticos, antimaláricos, antivirales e inhibidores enzimáticos .

Química Verde y Catálisis

El compuesto juega un papel significativo en la química verde y la catálisis organometálica. Se utiliza en la síntesis de líquidos iónicos y carbenos N-heterocíclicos (NHC), que son esenciales para desarrollar métodos respetuosos con el medio ambiente en la síntesis orgánica química .

Agricultura y Protección de Plantas

En el sector agrícola, los derivados de imidazol sirven como reguladores selectivos del crecimiento de las plantas, fungicidas, herbicidas y agentes terapéuticos. Su papel es fundamental para proteger los cultivos y mejorar el crecimiento, contribuyendo así a prácticas agrícolas sostenibles .

Ciencia de los Materiales

La versatilidad de los compuestos de imidazol se extiende a la ciencia de los materiales, donde se utilizan en la creación de nuevos materiales con aplicaciones potenciales en electrónica, fotónica y como precursores para polímeros conductores .

Metodología Sintética

Los derivados de imidazol son componentes clave en la metodología sintética, particularmente en la síntesis regiocontrolada de imidazoles sustituidos. Este proceso es crucial para construir moléculas funcionales que se utilizan en diversas aplicaciones cotidianas .

Potencial Antimicrobiano

Se han evaluado derivados específicos de imidazol sintetizados a partir de ácido 2-amino-1H-imidazol-4,5-dicarboxílico por su potencial antimicrobiano contra patógenos como Staphylococcus aureus y Escherichia coli, lo que demuestra su importancia en el desarrollo de nuevos agentes antimicrobianos .

Mecanismo De Acción

Target of Action

Imidazole compounds are known to interact with various biological targets, including enzymes and receptors, due to their versatile heterocyclic structure .

Mode of Action

Imidazole compounds generally interact with their targets through the nitrogen atoms in their five-membered ring structure . The presence of carboxylic acid groups may enhance the compound’s ability to form hydrogen bonds, potentially influencing its interaction with biological targets .

Biochemical Pathways

Imidazole compounds are known to participate in a variety of biochemical processes, including enzyme catalysis and signal transduction .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, permeability, and metabolic stability .

Result of Action

The effects would depend on the specific biological targets and pathways that the compound interacts with .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-1H-imidazole-4,5-dicarboxylic acid . For instance, the compound’s ionization state and thus its ability to interact with biological targets can be affected by pH .

Análisis Bioquímico

Biochemical Properties

2-Amino-1H-imidazole-4,5-dicarboxylic acid is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a ligand, binding to metal ions and forming complexes that are essential for catalytic activities. This compound interacts with enzymes such as oxidoreductases and transferases, facilitating electron transfer and group transfer reactions. Additionally, 2-Amino-1H-imidazole-4,5-dicarboxylic acid can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

2-Amino-1H-imidazole-4,5-dicarboxylic acid has notable effects on different cell types and cellular processes. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for signal transduction. This compound also affects gene expression by interacting with transcription factors and altering their binding affinity to DNA. Furthermore, 2-Amino-1H-imidazole-4,5-dicarboxylic acid impacts cellular metabolism by participating in metabolic pathways that generate energy and synthesize biomolecules .

Molecular Mechanism

At the molecular level, 2-Amino-1H-imidazole-4,5-dicarboxylic acid exerts its effects through various mechanisms. It binds to active sites of enzymes, either inhibiting or activating their catalytic functions. This compound can also interact with nucleic acids, influencing processes such as DNA replication and repair. Additionally, 2-Amino-1H-imidazole-4,5-dicarboxylic acid modulates gene expression by binding to promoter regions and affecting the recruitment of transcription machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1H-imidazole-4,5-dicarboxylic acid can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that 2-Amino-1H-imidazole-4,5-dicarboxylic acid can have sustained effects on cellular function, including prolonged activation or inhibition of metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of 2-Amino-1H-imidazole-4,5-dicarboxylic acid vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote metabolic activities. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific concentration of 2-Amino-1H-imidazole-4,5-dicarboxylic acid is required to elicit a biological response .

Metabolic Pathways

2-Amino-1H-imidazole-4,5-dicarboxylic acid is involved in several metabolic pathways. It participates in the synthesis of nucleotides and amino acids, acting as a precursor or intermediate. This compound interacts with enzymes such as synthetases and dehydrogenases, influencing the flux of metabolites and the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, 2-Amino-1H-imidazole-4,5-dicarboxylic acid is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization to specific cellular compartments. The distribution of 2-Amino-1H-imidazole-4,5-dicarboxylic acid can affect its availability and activity within different tissues .

Subcellular Localization

The subcellular localization of 2-Amino-1H-imidazole-4,5-dicarboxylic acid is crucial for its function. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications and targeting signals can direct 2-Amino-1H-imidazole-4,5-dicarboxylic acid to specific organelles, influencing its activity and role in cellular processes .

Propiedades

IUPAC Name |

2-amino-1H-imidazole-4,5-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c6-5-7-1(3(9)10)2(8-5)4(11)12/h(H,9,10)(H,11,12)(H3,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPNJHXRZDVQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)N)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627766 |

Source

|

| Record name | 2-Amino-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69579-53-9 |

Source

|

| Record name | 2-Amino-1H-imidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine](/img/structure/B1322817.png)